molecular formula C8H6BrNO3 B8622063 4-Bromo-2-(2-nitroethenyl)phenol

4-Bromo-2-(2-nitroethenyl)phenol

Cat. No.: B8622063
M. Wt: 244.04 g/mol
InChI Key: HRTAZQACTBHMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(2-nitroethenyl)phenol is a brominated phenolic compound featuring a nitroethenyl (–CH=CHNO₂) substituent at the ortho position relative to the hydroxyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Notably, 2-nitro-4-(2-nitroethenyl)phenol, a structural analog with a nitro group at the para position, has been isolated from the Arctic bacterium Salegentibacter sp. T436 and the halophyte Sesuvium portulacastrum.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

4-bromo-2-(2-nitroethenyl)phenol

InChI

InChI=1S/C8H6BrNO3/c9-7-1-2-8(11)6(5-7)3-4-10(12)13/h1-5,11H

InChI Key

HRTAZQACTBHMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=C[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Bromo-2-(2-nitroethenyl)phenol with key structural analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound –Br, –CH=CHNO₂ (ortho) ~246.02 Antimicrobial (potential), cytotoxic
2-Nitro-4-(2-nitroethenyl)phenol –NO₂ (para), –CH=CHNO₂ (ortho) 210.13 Weak antimicrobial, cytotoxic
4-Bromo-2-[(E)-(2-fluorophenyl)imino]phenol –Br, –N=CH–(2-fluorophenyl) 306.13 Crystallographic stability
4-Bromo-2-(dimethoxymethyl)phenol –Br, –CH(OCH₃)₂ 245.07 Pharmaceutical intermediate
4-Bromo-2-[(4-morpholinophenyl)imino]phenol –Br, –N=CH–(morpholine) 359.22 Antioxidant (FRAP: 929 µM Fe²⁺/g)

Key Observations :

  • Steric Effects : Bulky substituents like morpholine or dimethoxymethyl groups reduce planarity, affecting π-π stacking in crystal structures .
  • Bioactivity: Nitroethenyl derivatives generally show higher cytotoxicity than Schiff base analogs but lower antioxidant activity. For example, 4-Bromo-2-[(4-morpholinophenyl)imino]phenol exhibits significant ferric-reducing power (929 µM Fe²⁺/g), whereas nitroethenyl compounds prioritize antimicrobial action .

Mechanistic Insights :

  • The nitroethenyl group generates reactive oxygen species (ROS) via nitro-reduction, explaining cytotoxicity in microbial and cancer cells .
  • Schiff bases with electron-donating groups (e.g., morpholine) enhance antioxidant activity by stabilizing radical intermediates .

Physicochemical Properties

  • Solubility : Nitroethenyl derivatives are less soluble in polar solvents than Schiff base analogs due to reduced hydrogen-bonding capacity.
  • Thermal Stability : Bromine and nitro groups increase thermal stability, as evidenced by melting points >200°C in crystallographic studies .
  • Crystallography: 4-Bromo-2-[(2-fluorophenyl)imino]phenol forms monoclinic crystals with intermolecular hydrogen bonds (O–H···N), whereas nitroethenyl analogs lack such interactions .

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